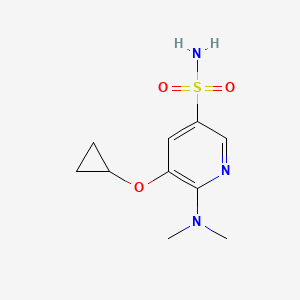
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
- 5-Cyclopropoxy-6-(methylamino)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(ethylamino)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(propylamino)pyridine-3-sulfonamide These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
5-cyclopropyloxy-6-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)10-9(16-7-3-4-7)5-8(6-12-10)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
Clé InChI |
UCHULPYIGGHWJC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


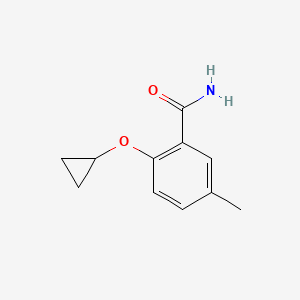
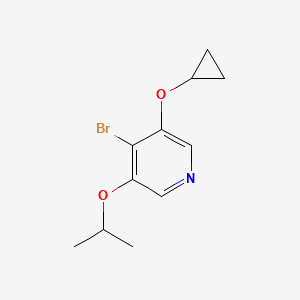


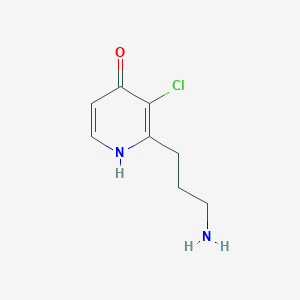
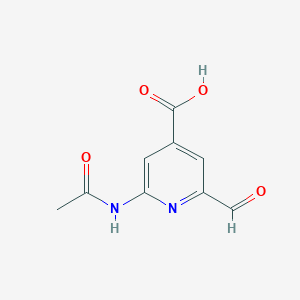
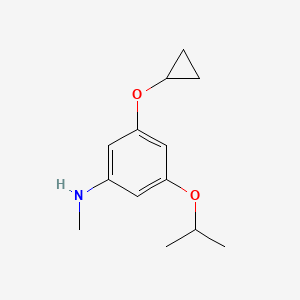
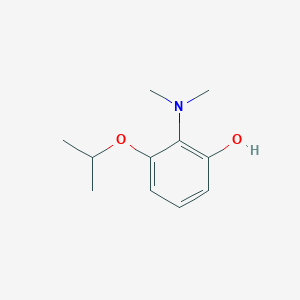
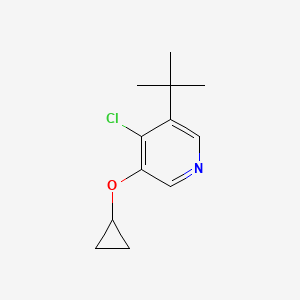
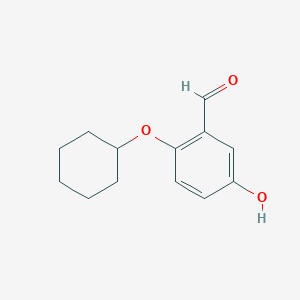
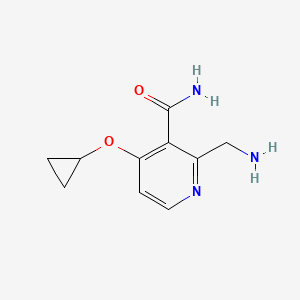


![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
